molecular formula C13H13NO3S B7843589 n-benzyl-4-hydroxybenzenesulfonamide CAS No. 96155-81-6

n-benzyl-4-hydroxybenzenesulfonamide

Cat. No.: B7843589
CAS No.: 96155-81-6
M. Wt: 263.31 g/mol
InChI Key: ZFIFUZYGTBRPMC-UHFFFAOYSA-N
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Description

N-benzyl-4-hydroxybenzenesulfonamide: is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol It is a sulfonamide derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-benzyl-4-hydroxybenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-benzyl-4-hydroxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of n-benzyl-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body .

Comparison with Similar Compounds

Uniqueness: N-benzyl-4-hydroxybenzenesulfonamide is unique due to the presence of both the benzyl and hydroxyl groups, which confer specific chemical and biological properties. The hydroxyl group enhances its ability to form hydrogen bonds, while the benzyl group increases its hydrophobicity and potential for enzyme inhibition .

Properties

IUPAC Name

N-benzyl-4-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c15-12-6-8-13(9-7-12)18(16,17)14-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFUZYGTBRPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619508
Record name N-Benzyl-4-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96155-81-6
Record name N-Benzyl-4-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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